molecular formula C9H14ClN3O2 B2579185 1-Piperidin-3-ylpyrimidine-2,4-dione;hydrochloride CAS No. 2307552-62-9

1-Piperidin-3-ylpyrimidine-2,4-dione;hydrochloride

Cat. No. B2579185
CAS RN: 2307552-62-9
M. Wt: 231.68
InChI Key: IVPJKEUEGUGGFY-UHFFFAOYSA-N
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Description

“1-Piperidin-3-ylpyrimidine-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 2307552-62-9 . It has a molecular weight of 231.68 . The IUPAC name for this compound is 1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13N3O2.ClH/c13-8-3-5-12(9(14)11-8)7-2-1-4-10-6-7;/h3,5,7,10H,1-2,4,6H2,(H,11,13,14);1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “this compound” is solid in its physical form . It has a molecular weight of 231.68 .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Researchers Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of derivatives of this compound and evaluated their antibacterial activity. They found that the synthesized compounds showed notable antibacterial properties. This suggests potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anti-Cancer Activities

A study by Singh and Paul (2006) found that various 1,3-dialkylated-pyrimidin-2,4-diones exhibited significant anti-cancer activities against human tumor cell lines. The presence of piperidine and other groups increased the anti-cancer activities of these molecules (Singh & Paul, 2006).

Synthesis and Anticonvulsant Activity

Rybka et al. (2017) synthesized a series of pyrrolidine-2,5-dione derivatives, including those with piperidine structures, showing potential as anticonvulsant agents. Their research indicated that certain compounds had a more beneficial protective index than well-known antiepileptic drugs (Rybka et al., 2017).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) studied novel piperazine substituted naphthalimide compounds, including derivatives of 1-Piperidin-3-ylpyrimidine-2,4-dione; hydrochloride. They focused on their luminescent properties and photo-induced electron transfer, indicating potential applications in photophysical and photochemical studies (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Properties of Pyrrolo[3,2-d]pyrimidine Derivatives

Yoneda, Motokura, and colleagues (1982) synthesized pyrrolo[3,2-d]pyrimidine derivatives involving reactions with piperidine. They discussed the properties of these compounds, which could have implications in various chemical and pharmaceutical applications (Yoneda, Motokura, et al., 1982).

Quantum Chemical Studies on Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those related to 1-Piperidin-3-ylpyrimidine-2,4-dione; hydrochloride, for predicting their efficiencies in inhibiting iron corrosion. This research suggests potential applications in corrosion science (Kaya et al., 2016).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-8-3-5-12(9(14)11-8)7-2-1-4-10-6-7;/h3,5,7,10H,1-2,4,6H2,(H,11,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPJKEUEGUGGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2307552-62-9
Record name 1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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